1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C14H18Cl2O3 and a molar mass of 305.2 g/mol . This compound is characterized by the presence of a 1,3-dimethylbutyl group and a 2-(2,4-dichlorophenoxy)acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical techniques.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A precursor in the synthesis of 1,3-Dimethylbutyl 2-(2,4-dichlorophenoxy)acetate.
1,3-Dimethylbutanol: Another precursor used in the synthesis.
2,4-Dichlorophenoxyacetic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
93941-81-2 |
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Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-methylpentan-2-yl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O3/c1-9(2)6-10(3)19-14(17)8-18-13-5-4-11(15)7-12(13)16/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI Key |
ZBLQQEZPADHJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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